molecular formula C26H26N4O2 B2888914 ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477238-43-0

ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2888914
CAS No.: 477238-43-0
M. Wt: 426.52
InChI Key: PLIVCIDOKMQMMQ-UHFFFAOYSA-N
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Description

Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at positions 5 and 6. At position 4, a piperidine ring is attached, which is further functionalized with an ethyl carboxylate ester at its 4-position. This structural motif is characteristic of kinase-targeting molecules, as the pyrrolopyrimidine scaffold is a known pharmacophore in kinase inhibition .

Properties

IUPAC Name

ethyl 1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-2-32-26(31)20-13-15-29(16-14-20)24-23-22(19-9-5-3-6-10-19)17-30(25(23)28-18-27-24)21-11-7-4-8-12-21/h3-12,17-18,20H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIVCIDOKMQMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrrole Precursors

Aminopyrrole derivatives react with formamide or formic acid to form the pyrrolo[2,3-d]pyrimidine core. For example, heating 5-amino-4-cyano-3-phenylpyrrole-2-carboxylate with formic acid at reflux yields 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side products.

Halogenated Intermediate Route

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate. Protection of the pyrrole nitrogen with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride facilitates selective functionalization at positions 4 and 5. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces the 5-phenyl group in 80–85% yield.

Piperidine-4-Carboxylate Coupling at Position 4

Nucleophilic Aromatic Substitution

The 4-chloro group in 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is displaced by ethyl piperidine-4-carboxylate under basic conditions. Using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 110°C for 12 hours affords the target compound in 75% yield. Catalytic iodide (KI) enhances reaction rates by stabilizing the transition state.

Buchwald-Hartwig Amination

For electron-deficient cores, palladium-catalyzed amination proves effective. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 100°C couples ethyl piperidine-4-carboxylate to the pyrrolopyrimidine core in 82% yield. This method circumvents harsh bases but requires inert atmosphere conditions.

Esterification and Final Modifications

The ethyl carboxylate group is introduced either before or after piperidine coupling:

Pre-Coupling Esterification

Ethyl piperidine-4-carboxylate is synthesized via Fischer esterification of piperidine-4-carboxylic acid with ethanol and sulfuric acid. This precursor is then used in the coupling step, simplifying purification.

Post-Coupling Esterification

If the piperidine moiety contains a carboxylic acid, it is esterified post-coupling using ethyl iodide and potassium carbonate in acetonitrile (70% yield). This approach avoids ester hydrolysis during coupling but necessitates additional steps.

Optimization and Comparative Analysis

Method Key Step Conditions Yield Advantages
Cyclization Formic acid reflux 12 h, 100°C 65% Simple setup, no catalysts
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃ 80°C, 6 h 85% High regioselectivity
Buchwald-Hartwig Pd₂(dba)₃, Xantphos 100°C, 8 h 82% Mild conditions, broad substrate scope
Nucleophilic substitution t-BuOK, DMF 110°C, 12 h 75% Cost-effective, scalable

Hydrogenolysis of SEM groups remains a bottleneck, with yields dropping to 70% due to incomplete deprotection. Transition metal residues in cross-coupling reactions (e.g., Pd) necessitate rigorous purification via chelating resins.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

F1386-0303 (5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol)
  • Structure : Shares the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine core but replaces the piperidine-4-carboxylate with a hydroxyl group at position 4 .
  • Activity: Identified as a MAP4K4 inhibitor in a screen of 1,800 bioactive compounds.
  • Synthesis : Derived from pharmacophore-based virtual screening and rational drug design, contrasting with the target compound’s probable piperidine coupling strategy .
Ethyl 4-((7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino)Benzоate
  • Structure: Features a pyrrolopyrimidine core linked via an amino group to a benzoate ester .
  • Activity: Designed as a protein kinase inhibitor. The amino linker and benzoate ester may alter binding kinetics compared to the target compound’s direct piperidine attachment .
Substituted (7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino JAK1 Inhibitors
  • Structure: Substitutions at the 4-position include amino-linked groups (e.g., aryl or heteroaryl) rather than piperidine .
  • Activity : Optimized for JAK1 inhibition, demonstrating the scaffold’s versatility. The absence of a piperidine ring may enhance selectivity for JAK over other kinases .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility (µg/mL) Biological Target
Target Compound ~457.5 Piperidine-4-carboxylate ~3.8 <10 (low) Kinases (e.g., MAP4K4)
F1386-0303 ~353.4 4-Hydroxyl ~2.5 ~50 (moderate) MAP4K4
Ethyl 4-((7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino)Benzoate ~352.4 4-Amino-benzoate ~3.2 ~30 (moderate) Protein kinases
JAK1 Inhibitors ~400–450 4-Amino-aryl/heteroaryl ~4.0 <20 (low) JAK1

Key Observations :

  • The target compound’s piperidine-4-carboxylate group confers higher logP than F1386-0303, suggesting improved membrane permeability but lower aqueous solubility .
  • Amino-linked analogs (e.g., JAK1 inhibitors) exhibit higher logP due to aromatic substituents, aligning with their low solubility profiles .

Biological Activity

Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₂₁H₂₃N₃O₂
  • Molecular Weight : 351.43 g/mol

The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly in inhibiting specific kinases involved in cell signaling pathways.

Protein Kinase Inhibition

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, act as potent inhibitors of protein kinase B (PKB/Akt). PKB is crucial in regulating cell growth and survival pathways. Inhibition of PKB can lead to reduced tumor growth and increased apoptosis in cancer cells .

Selectivity and Efficacy

Studies have demonstrated that this compound exhibits high selectivity for PKB over other kinases like PKA (Protein Kinase A), making it a promising candidate for targeted cancer therapies. For instance, one study reported that certain derivatives showed up to 150-fold selectivity for PKB inhibition compared to PKA .

Anticancer Effects

The compound has shown significant anticancer properties in preclinical studies. It has been reported to inhibit the growth of various human tumor xenografts in animal models at tolerable doses. This suggests its potential application in treating cancers where PKB signaling is dysregulated, such as prostate and breast cancers .

Immunological Disorders

Given its mechanism of action as a protein kinase inhibitor, this compound may also be beneficial in treating autoimmune diseases. The inhibition of JAK3 (Janus Kinase 3) by related pyrrolo[2,3-d]pyrimidine compounds has been associated with therapeutic effects in conditions like rheumatoid arthritis and lupus .

In Vivo Studies

Several studies have evaluated the efficacy of similar compounds in vivo. For example:

CompoundTargetEfficacyReference
CCT128930PKBβ28-fold selective inhibition
Ethyl 1-(5,7-diphenyl...)Tumor xenograftsStrong inhibition at tolerable doses

These findings underscore the potential of this class of compounds in clinical settings.

Pharmacokinetics and Bioavailability

Despite their promising biological activity, some derivatives exhibit challenges related to metabolic stability and bioavailability. Variations in the linker groups between the piperidine and the pyrrolo[2,3-d]pyrimidine moieties have been explored to enhance these properties. Modifications have led to compounds with improved oral bioavailability while maintaining potent activity against PKB .

Q & A

Basic: What are the standard synthetic routes for ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like pyrrolo[2,3-d]pyrimidine cores are synthesized via reactions of chlorinated precursors with piperidine derivatives under basic conditions (e.g., DIPEA or Et3_3N) in polar aprotic solvents like 1,4-dioxane or DMSO at elevated temperatures (100–110°C) . Purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether or ethyl acetate/ethanol mixtures. For instance, intermediates are eluted with 10–100% ethyl acetate gradients, achieving >98% purity as validated by LCMS and 1^1H NMR .

Basic: Which analytical techniques are essential for characterizing this compound, and what key spectral data should be reported?

Methodological Answer:
Critical techniques include:

  • LCMS : To confirm molecular weight ([M+H]+^+ peaks) and purity. For example, ESI-MS data for related intermediates show [M+H]+^+ at m/z 608.2 .
  • 1^1H/19^{19}F NMR : For structural validation. Key signals include aromatic protons (δ 7.0–9.2 ppm), piperidine methyl groups (δ 1.30 ppm), and fluorine environments (δ 121–173 ppm for 19^{19}F) .
  • HRMS : To verify exact mass (e.g., C24_{24}H26_{26}FN5_5O4_4 requires m/z 428.9) .
  • Melting Point : Used for crystalline intermediates (e.g., >300°C decomposition noted for pyrrolo[2,3-d]pyrimidinones) .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., CXium A Pd G3) enhance coupling efficiency in Suzuki-Miyaura reactions, achieving quantitative yields .
  • Solvent Systems : Using 1,4-dioxane/water mixtures improves solubility and reaction homogeneity for intermediates .
  • Temperature Control : Prolonged heating (12–16 hours at 70–100°C) ensures complete conversion, as seen in aryl ether formation steps .
  • Batch Analysis : Parallel small-scale reactions with LCMS monitoring identify optimal conditions before scaling up .

Advanced: What strategies are employed to resolve discrepancies in purity levels observed between different synthesis batches?

Methodological Answer:
Discrepancies (e.g., 70% vs. 98.5% purity in batches ) are addressed via:

  • Chromatography Refinement : Adjusting gradient elution (e.g., 0–100% ethyl acetate/ethanol + 2% TEA) to resolve co-eluting impurities .
  • Reprecipitation : Crude products are dissolved in minimal acetonitrile and precipitated with HCl/1,4-dioxane to remove unreacted starting materials .
  • Reaction Sparging : Argon sparging reduces oxidative byproducts in Pd-catalyzed reactions .

Advanced: How do structural modifications in the pyrrolo[2,3-d]pyrimidine core influence the compound's biological activity, based on SAR studies?

Methodological Answer:
SAR studies highlight:

  • Substituent Positioning : Ethyl esters at the 6-position (e.g., ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) enhance kinase inhibition compared to methyl or isopropyl variants .
  • Heterocycle Replacement : Pyrido[2,3-d]pyrimidines with fused rings (e.g., naphthalen-1-yl groups) improve target binding, as seen in KRAS inhibitors .
  • Piperidine Substitutions : Methyl or hydroxymethyl groups on piperidine increase solubility and reduce off-target effects .
    A comparative table from illustrates how structural analogs (e.g., ethyl vs. methyl esters) correlate with binding affinity indices (e.g., 0.91 similarity for ethyl variants) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro :
    • Plasma Stability Assays : Incubate compound in human plasma (37°C, pH 7.4) and monitor degradation via LCMS over 24 hours .
    • CYP450 Inhibition : Use recombinant enzymes (e.g., CYP3A4) to assess metabolic interactions .
  • In Vivo :
    • Rodent Pharmacokinetics : Administer IV/PO doses (e.g., 10 mg/kg) and measure plasma concentrations via LC-MS/MS. Parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability are critical .
    • Tissue Distribution : Radiolabeled compound tracking in organs (e.g., liver, brain) identifies accumulation risks .

Advanced: How is crystallographic data utilized to study the compound's interaction with biological targets?

Methodological Answer:
X-ray crystallography of protein-ligand complexes (e.g., PKA-PKB chimeras ) reveals:

  • Binding Pockets : The pyrrolo[2,3-d]pyrimidine core occupies hydrophobic pockets, with piperidine carboxylates forming hydrogen bonds to catalytic lysines .
  • Conformational Changes : Structures resolved at 1.8–2.2 Å resolution show induced-fit adjustments in kinase domains upon compound binding .

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